molecular formula C13H20N2 B2854465 4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine CAS No. 2225141-47-7

4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine

Cat. No.: B2854465
CAS No.: 2225141-47-7
M. Wt: 204.317
InChI Key: NALYXDIDTXRDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine can be achieved through several synthetic routes. One common method involves the functionalization of the tetrahydroisoquinoline core via multicomponent reactions. These reactions often involve the isomerization of iminium intermediates and can be catalyzed by transition metals . Industrial production methods may involve the use of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to facilitate the cyclization of N-acyl derivatives of β-phenylethylamine .

Chemical Reactions Analysis

4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with various enzymes and receptors, modulating their activity. For instance, some derivatives of tetrahydroisoquinoline are known to function as antineuroinflammatory agents by inhibiting specific enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(1,2,3,4-tetrahydroisoquinolin-4-yl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10(14)6-7-12-9-15-8-11-4-2-3-5-13(11)12/h2-5,10,12,15H,6-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALYXDIDTXRDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CNCC2=CC=CC=C12)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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